Luteolin 7-sulfate

Descripción general

Descripción

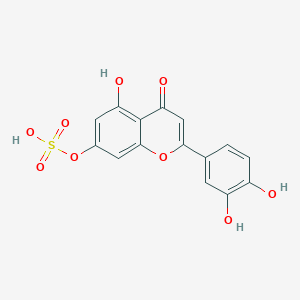

Luteolin 7-sulfate is a member of flavones and is a natural product found in Fuchsia procumbens, Bixa orellana, and other organisms . It has a molecular formula of C15H10O9S and a molecular weight of 366.3 g/mol .

Synthesis Analysis

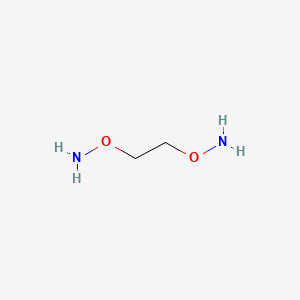

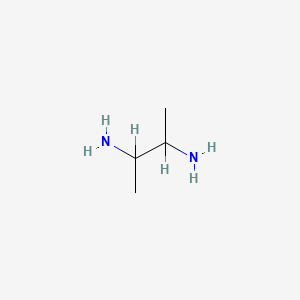

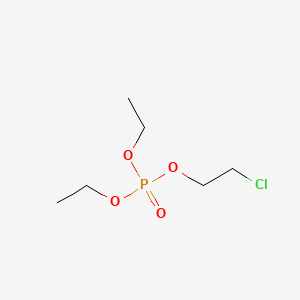

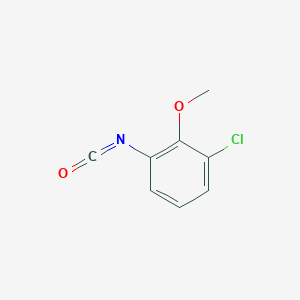

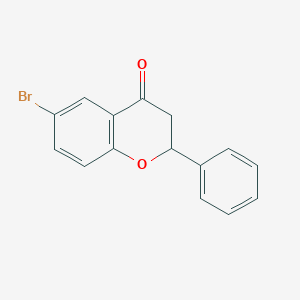

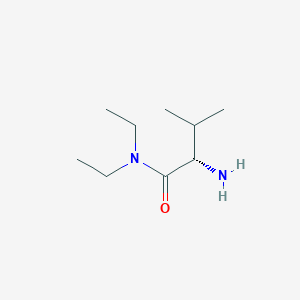

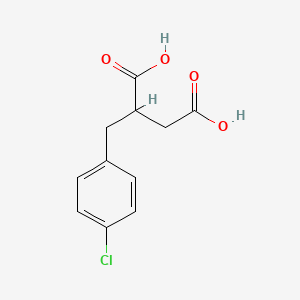

Luteolin 7-sulfate was chemically synthesized from luteolin . The reaction mixture contained 10 eq. N, N’-dicyclohexyl carbodiimide, 1 eq. luteolin, and 2 eq. tetrabutyl ammonium hydrogen sulfate in pyridine (5.6 mL), and reacted for 16 h at 4 °C .Molecular Structure Analysis

The IUPAC name of Luteolin 7-sulfate is [2- (3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl] hydrogen sulfate . The InChI and Canonical SMILES are also provided by PubChem .Chemical Reactions Analysis

Luteolin 7-sulfate has been shown to inhibit cellular melanin synthesis . It attenuates melanin synthesis, stimulated by α-melanocyte-stimulating hormone or forskolin .Physical And Chemical Properties Analysis

Luteolin 7-sulfate has a molecular weight of 366.3 g/mol, an XLogP3 of 0.8, a hydrogen bond donor count of 4, and a hydrogen bond acceptor count of 9 . The exact mass and monoisotopic mass are 366.00455307 g/mol .Aplicaciones Científicas De Investigación

Antimelanogenic Activity

Luteolin 7-sulfate has been investigated for its ability to attenuate melanin synthesis, making it potentially useful for managing skin hyperpigmentation disorders . Here’s how it works:

Anti-Inflammatory Effects

Luteolin 7-sulfate, along with its derivative LUT-7G, exhibits anti-inflammatory activity . Key points:

Antioxidant Properties

Luteolin, the parent compound of Luteolin 7-sulfate, is known for its antioxidant activity . While specific studies on Luteolin 7-sulfate are limited, its antioxidant potential is worth exploring further.

Mecanismo De Acción

Target of Action

Luteolin 7-sulfate primarily targets the tyrosinase (TYR) gene, a key enzyme in the melanin synthesis pathway . It also interacts with cAMP-responsive element binding protein (CREB) and microphthalmia-associated transcription factor (MITF), which are crucial for TYR gene expression .

Mode of Action

Luteolin 7-sulfate attenuates TYR gene expression by intervening in the CREB- and MITF-mediated signaling pathway . This interaction leads to a decrease in melanin synthesis, as these proteins play a significant role in the regulation of melanin synthesis .

Biochemical Pathways

The primary biochemical pathway affected by Luteolin 7-sulfate is the melanin synthesis pathway. By inhibiting the expression of the TYR gene, Luteolin 7-sulfate disrupts the production of melanin, a pigment responsible for skin, hair, and eye color . This disruption occurs through the intervention of a CREB- and MITF-mediated signaling pathway .

Pharmacokinetics

It is also considered a potent inhibitor of OATP1B1 and OATP2B1, which may interact with the pharmacokinetic properties of other bioactive substances in vivo .

Result of Action

The primary result of Luteolin 7-sulfate’s action is the attenuation of melanin synthesis. By inhibiting the expression of the TYR gene, Luteolin 7-sulfate reduces the production of melanin in cells . This effect has potential applications in the treatment of skin hyperpigmentation disorders .

Direcciones Futuras

Luteolin 7-sulfate has shown potential in inhibiting cellular melanin synthesis . Future research could focus on its potential therapeutic applications, particularly in the control of unwanted skin pigmentation . Additionally, the use of a microemulsion system to improve its oral bioavailability has been suggested .

Propiedades

IUPAC Name |

[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl] hydrogen sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O9S/c16-9-2-1-7(3-10(9)17)13-6-12(19)15-11(18)4-8(5-14(15)23-13)24-25(20,21)22/h1-6,16-18H,(H,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLSJCCPWSJISD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315982 | |

| Record name | Luteolin 7-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56857-57-9 | |

| Record name | Luteolin 7-sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56857-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Luteolin 7-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Luteolin 7-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038472 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does luteolin 7-sulfate exert its antimelanogenic effect?

A1: Luteolin 7-sulfate primarily targets the melanin synthesis pathway by inhibiting tyrosinase (TYR) expression. This inhibition occurs through the suppression of both the mRNA and protein levels of TYR [, ]. Furthermore, luteolin 7-sulfate disrupts the signaling cascade responsible for TYR expression by attenuating the phosphorylation of cAMP-responsive element binding protein (CREB) and subsequently reducing microphthalmia-associated transcription factor (MITF) expression []. This combined action effectively reduces melanin production.

Q2: What is the source and structural characterization of luteolin 7-sulfate?

A2: Luteolin 7-sulfate has been isolated from various sources, including the marine plant Phyllospadix iwatensis Makino [, ] and the seagrass Chrysopogon aciculatis []. While its exact spectroscopic data may vary slightly depending on the source and extraction method, its presence is typically confirmed through techniques like UPLC-MS and 1H-NMR spectroscopy [, ].

Q3: How does luteolin 7-sulfate compare to luteolin in terms of toxicity and antimelanogenic activity?

A3: In studies using murine melanoma B16-F10 cells, luteolin 7-sulfate demonstrated lower toxicity compared to luteolin []. This suggests a potential advantage of the sulfated form in terms of safety. Both compounds exhibit antimelanogenic properties, but further research is needed to directly compare their efficacy.

Q4: Has the presence of luteolin 7-sulfate been observed in other organisms, and if so, does it vary?

A4: Yes, luteolin 7-sulfate has been identified in the seagrass Zostera noltei. Interestingly, the concentration of this compound, along with other sulfated flavonoids, can vary significantly depending on the collection date and location of the Zostera noltei []. This suggests potential environmental influences on the production and accumulation of luteolin 7-sulfate in this species.

Q5: Are there any studies on the in vivo efficacy of luteolin 7-sulfate for antimelanogenic activity?

A5: While in vitro studies have demonstrated the antimelanogenic effects of luteolin 7-sulfate in cellular models [], further research, particularly in vivo studies using animal models, is needed to fully evaluate its efficacy, safety profile, and potential for therapeutic applications in humans.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.